molecular formula C22H28N2O4S B2877480 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 1005301-14-3

2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2877480
CAS No.: 1005301-14-3
M. Wt: 416.54
InChI Key: QHBGJUKAKHUXNZ-UHFFFAOYSA-N
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Description

The compound 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 2-methylpropanoyl group and a benzene-sulfonamide moiety.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-14(2)22(25)24-10-6-7-17-8-9-18(13-19(17)24)23-29(26,27)21-12-16(4)15(3)11-20(21)28-5/h8-9,11-14,23H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBGJUKAKHUXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring. The isobutyryl group is then introduced via an acylation reaction, using isobutyryl chloride and a base such as pyridine. Finally, the methoxy-dimethylbenzenesulfonamide moiety is attached through a sulfonamide formation reaction, involving the corresponding sulfonyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for the Pictet-Spengler reaction and acylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form a quinoline derivative.

    Reduction: The carbonyl group in the isobutyryl moiety can be reduced to an alcohol.

    Substitution: The methoxy and dimethyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzene derivatives, depending on the reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide" (note the query asked about the "7-yl" variant, but the search results refer to the "6-yl" variant):

Potential Applications

2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its unique structure allows for diverse interactions with biological targets, making it a subject of interest in drug design.

Potential applications include:

  • Scientific Research : Use in laboratory research as a reagent or standard.
  • Drug Development : Exploration as a potential drug candidate for various diseases.
  • Chemical Synthesis : Use as an intermediate in the synthesis of other complex molecules.

Chemical Reactions

2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can undergo various chemical reactions that are essential for modifying the compound's structure to enhance its pharmacological properties.

Biomonitoring

While not directly an application of the compound itself, biomonitoring is relevant in the context of assessing human exposure to chemicals and interpreting potential health risks . Biomonitoring data can be used to describe potential risks to human health under certain conditions .

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following structurally related compounds from the provided evidence (CAS numbers 951947-54-9, 1821457-37-7, 942853-23-8, and 1821457-35-5) are analyzed for comparative insights:

Table 1: Structural Comparison

Compound (CAS) Core Structure Key Functional Groups Potential Implications
Main Compound Tetrahydroquinoline Sulfonamide, 2-methoxy-4,5-dimethylbenzene, 2-methylpropanoyl Enhanced lipophilicity and steric bulk
951947-54-9 Benzene-sulfonamide 4,4-Dimethyl-1,2-thiazolidin-3-trioxo, 4-methoxybenzyl Polar trioxo group may improve solubility
1821457-37-7 Coumarin (2E)-3-(Dimethylamino)acryloyl, 7-hydroxy, 4-propyl Fluorescence properties, kinase inhibition
942853-23-8 1,2,3-Thiadiazole 4-Methyl-thiadiazole-carboxamide, pyrazole-(4-methylbenzyl) Antifungal/antibacterial activity potential
1821457-35-5 Coumarin 3-(Dimethylamino)acryloyl, 4-ethyl, 7-hydroxy Altered pharmacokinetics vs. propyl analog

Key Observations

Core Heterocycles: The main compound’s tetrahydroquinoline core distinguishes it from coumarin (1821457-37-7, 1821457-35-5) and thiadiazole (942853-23-8) derivatives. Tetrahydroquinoline may enhance blood-brain barrier penetration compared to coumarin . Thiadiazole (942853-23-8) and thiazolidinone (951947-54-9) moieties introduce sulfur-based heterocycles, which are associated with diverse bioactivities (e.g., antimicrobial, anti-inflammatory) .

In contrast, 951947-54-9’s trioxo-thiazolidinone group introduces polarity, favoring aqueous solubility . Coumarin derivatives (1821457-37-7, 1821457-35-5) feature acryloyl groups with dimethylamino substituents, enabling π-π stacking and hydrogen bonding, critical for kinase inhibition .

Substituent Effects: Ethyl vs. propyl groups in coumarin derivatives (1821457-35-5 vs. 1821457-37-7) suggest minor but significant differences in lipophilicity and metabolic stability .

Biological Activity

2-Methoxy-4,5-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features suggest significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a benzene ring, which is characteristic of many biologically active molecules. The presence of multiple functional groups allows for diverse interactions with biological targets. The molecular structure can be summarized as follows:

  • Chemical Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.45 g/mol
  • Functional Groups : Sulfonamide, methoxy, and tetrahydroquinoline moieties.
PropertyValue
Molecular Weight357.45 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined
LogP3.5

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for various enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Receptor Modulation : It may also interact with receptors that regulate physiological responses, potentially influencing pathways related to pain and inflammation.

Case Studies and Research Findings

  • Cyclooxygenase Inhibition :
    A study evaluated the COX-2 inhibitory activity of related sulfonamide compounds. While specific data on this compound is limited, similar structures have demonstrated significant inhibition rates (up to 47.1% at 20 μM) against COX-2 enzymes . This suggests that this compound may exhibit comparable or enhanced activity.
  • Antiviral Activity :
    Preliminary investigations into the antiviral properties of related sulfonamides indicate potential efficacy against viral enzymes such as SARS-CoV nsp14 N7-methyltransferase . The structural similarities may allow for similar interactions with viral targets.
  • Cardiovascular Effects :
    Research on benzene sulfonamides has shown that certain derivatives can affect perfusion pressure and coronary resistance through calcium channel inhibition . This suggests that our compound could possess cardiovascular effects worth exploring further.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
COX InhibitionUp to 47.1% inhibition at 20 μM
Antiviral ActivityPotential inhibition of viral methyltransferases
Cardiovascular EffectsChanges in perfusion pressure

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